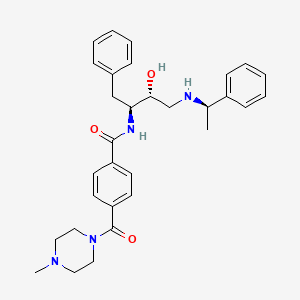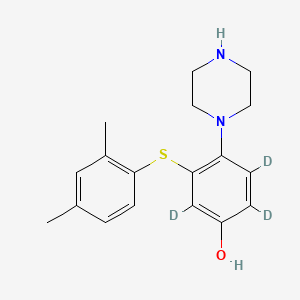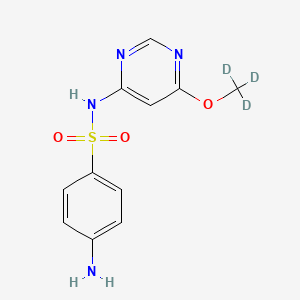
Sulfamonomethoxine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamonomethoxine-d3: is a deuterium-labeled derivative of sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. Sulfamonomethoxine is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine to treat infections in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. The starting material is dimethyl malonate, which undergoes cyclization with methane amide under sodium methylate catalysis. This is followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .
Industrial Production Methods: Industrial production of sulfamonomethoxine follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The use of sodium methylate as a catalyst and calcium salt for refining helps in reducing production costs and improving the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfamonomethoxine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and degradation in biological systems .
Common Reagents and Conditions:
Oxidation: Iron-copper catalyst-activated persulfate is used for the oxidation of sulfamonomethoxine.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride under mild conditions.
Substitution: Substitution reactions can occur under various conditions, often involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include intermediate compounds such as 2,6-dihydroxy sulfamonomethoxine and N4-acetyl sulfamonomethoxine .
Scientific Research Applications
Chemistry: Sulfamonomethoxine-d3 is used as a stable isotope-labeled compound in chemical research. It helps in studying metabolic pathways, reaction mechanisms, and kinetics in organic chemistry.
Biology: In biological research, this compound is used to investigate the biotransformation and degradation pathways of sulfonamide antibiotics. It is also used in environmental studies to assess the impact of antibiotics on microbial communities .
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics in animals. It helps in optimizing dosage regimens and improving therapeutic efficacy .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing. It ensures the accuracy and reliability of analytical methods used in drug development and manufacturing .
Mechanism of Action
Sulfamonomethoxine-d3, like its parent compound, inhibits the synthesis of folic acid in bacteria by competitively inhibiting the enzyme dihydropteroate synthetase. This inhibition prevents the production of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and replication. As a result, bacterial growth is suppressed, leading to the antibacterial effect .
Comparison with Similar Compounds
Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Uniqueness: Sulfamonomethoxine-d3 is unique due to its deuterium labeling, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Properties
Molecular Formula |
C11H12N4O3S |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i1D3 |
InChI Key |
WMPXPUYPYQKQCX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


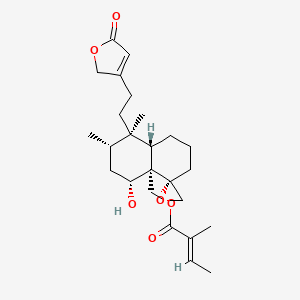
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
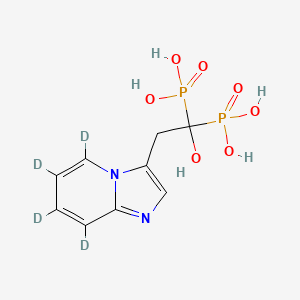


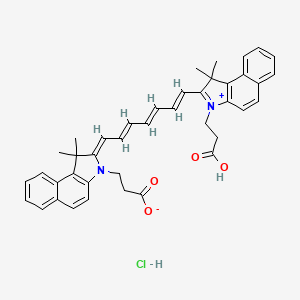
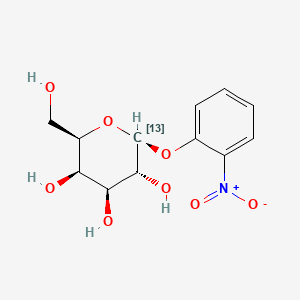
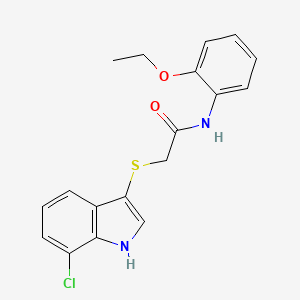
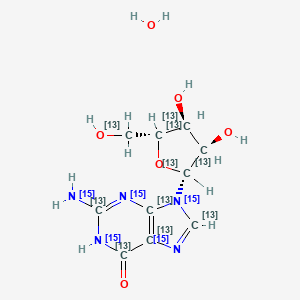
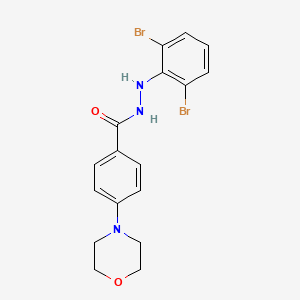
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
